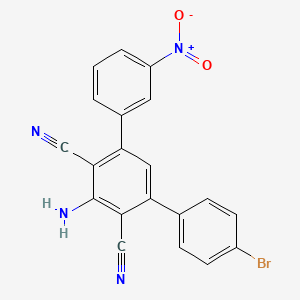

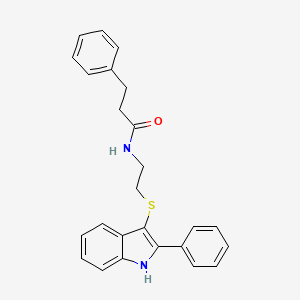

5'-Amino-4''-bromo-3-nitro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5'-Amino-4''-bromo-3-nitro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile, is a complex organic molecule that is likely to exhibit a range of interesting chemical and physical properties due to the presence of multiple functional groups such as amino, bromo, nitro, and nitrile groups. While the specific compound is not directly studied in the provided papers, similar compounds with substituted benzene rings and various functional groups have been synthesized and analyzed, providing insights into the potential behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of polysubstituted benzene compounds, as seen in the provided papers, typically involves multicomponent reactions that allow for the introduction of various substituents onto the benzene ring. For example, the synthesis of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile involves the combination of phenyl moieties with methyl, cyano, amino, and nitro groups . Similarly, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is achieved through a multicomponent synthesis approach, characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 5'-Amino-4''-bromo-3-nitro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile.

Molecular Structure Analysis

The molecular structure of polysubstituted benzene compounds is often complex, with various substituents influencing the overall conformation and stability of the molecule. The crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals that the methyl and cyano groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . The dihedral angles between benzene rings can vary, as seen in the 82.13° angle in the hexahydroquinoline derivative . These structural details suggest that the terphenyl backbone of the compound of interest may exhibit significant dihedral angles between its benzene rings, influenced by the steric hindrance of the substituents.

Chemical Reactions Analysis

The reactivity of polysubstituted benzene compounds is largely determined by the nature of the substituents. Amino groups can participate in hydrogen bonding, as evidenced by the N-H...N and N-H...O hydrogen bonds observed in the crystal structures of the compounds studied . The presence of a bromo substituent in the compound of interest may also introduce additional reactivity, such as the potential for C-Br...π interactions, which are observed in the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate . These interactions can significantly influence the chemical behavior and crystalline packing of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of polysubstituted benzene compounds are multifaceted. The presence of multiple functional groups can affect the compound's solubility, melting point, and stability. For instance, hydrogen bonding can enhance the compound's solubility in polar solvents and contribute to a higher melting point due to increased intermolecular forces . The nitro group, being an electron-withdrawing group, can affect the electron density distribution within the molecule, potentially influencing its reactivity and interaction with other molecules . The bromo substituent may also impact the compound's density and refractive index due to its relatively high atomic mass . These properties are crucial for understanding the behavior of the compound in various environments and applications.

Scientific Research Applications

Thermochemistry and Polymorphism

One area of research involves the study of thermochemistry and polymorphism in related compounds, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which exhibits hexamorphic crystal systems with different packing modes and molecular conformations. These studies are crucial for understanding the thermodynamic stability, solid-state conversions, and the impact of molecular conformation on crystal properties (Yu et al., 2000).

Corrosion Inhibition

Another research application is in the field of corrosion inhibition. Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which share a structural resemblance with the target compound, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. These studies involve evaluating the effectiveness of these compounds in protecting metal surfaces from corrosion, utilizing techniques like weight loss measurements and electrochemical methods (Verma, Quraishi, & Singh, 2015).

Molecular Structure Analysis

The analysis of molecular structure and conformation in polymorphic forms, utilizing solid-state NMR and electronic structure calculations, provides insights into the influence of molecular conformation on material properties. This research can help in understanding the relationship between molecular structure and its physical and chemical properties (Smith, Xu, & Raftery, 2006).

Advanced Material Synthesis

Research on the synthesis of related compounds involves the development of intermediates for pharmaceutical applications, demonstrating the compound's relevance in synthesizing biologically active molecules. This includes the creation of key intermediates for inhibitors targeting specific biological pathways (Lei et al., 2015).

properties

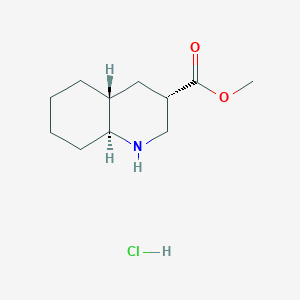

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN4O2/c21-14-6-4-12(5-7-14)16-9-17(19(11-23)20(24)18(16)10-22)13-2-1-3-15(8-13)25(26)27/h1-9H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAIKGAIPFZQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-4''-bromo-3-nitro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)